Cas no 22385-77-9 (1-Bromo-3,5-di-tert-butylbenzene)

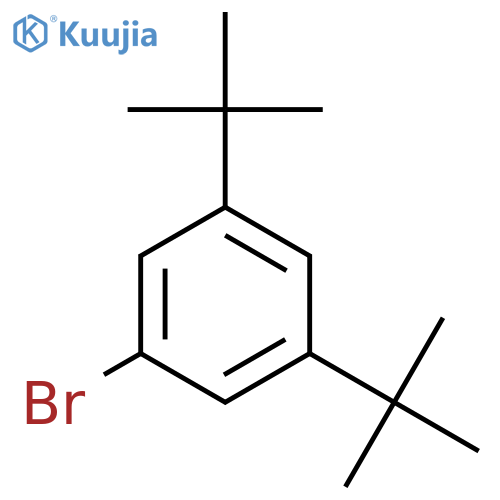

22385-77-9 structure

商品名:1-Bromo-3,5-di-tert-butylbenzene

1-Bromo-3,5-di-tert-butylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3,5-di-tert-butylbenzene

- 3,5-Di-tert-butylbromobenzene

- 1-bromo-3,5-ditert-butylbenzene

- 5-Bromo-1,3-di-tert-butylbenzene

- 1-Bromo-3,5-di-t-butylbenzene

- 3,5-di-t-butylbromobenzene

- 3,5-di-tert-Bu-bromobenzene

- 3,5-di-tert-butyl-1-bromobenzene

- 3,5-tert-butyl bromobenzene

- bromo-3,5-di-t-butylbenzene

- 1-Bromo-3,5-ditert-butylbenzene #

- 1-Bromo-3.5-di-t-butylbenzene

- CS-W012400

- 1-bromo-3,5-di-tertbutylbenzene

- Q63392199

- B3547

- 1-bromo-3,5-di-tert-butylbenzene;3,5-Di-tert-butylbromobenzene

- AC-23642

- EC 607-060-2

- J-511376

- 3,5-di-t-butyl-bromobenzene

- 22385-77-9

- 3,5-Bis(tert-butyl)-1-bromo-benzene

- SY014472

- MFCD00796945

- 1-bromo-3,5-di-t-butyl benzene

- DTXSID00347326

- AKOS005258930

- AS-15532

- Bromo-3,5-di-tert-butylbenzene

- EN300-7374638

- SY292051

- 1-Bromo-3,5-(ditert-Butyl)benzene

- SCHEMBL190968

- A4810

- NS00002439

- FT-0607476

- AM20030382

- 1-bromo-3.5-di-tertbutylbenzene

- Benzene, 1-bromo-3,5-bis(1,1-dimethylethyl)-

- 1-Bromo-3,5-di-tert-butylbenzene, 97%

- CL8620

- DB-011124

-

- MDL: MFCD00796945

- インチ: 1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3

- InChIKey: BUOWTUULDKULFI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1

- BRN: 2091559

計算された属性

- せいみつぶんしりょう: 268.08266g/mol

- ひょうめんでんか: 0

- XLogP3: 6

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 2

- どういたいしつりょう: 268.08266g/mol

- 単一同位体質量: 268.08266g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 15

- 複雑さ: 184

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.126

- ゆうかいてん: 63.0 to 67.0 deg-C

- ふってん: 158°C/17mmHg(lit.)

- フラッシュポイント: 98.9℃

- 屈折率: 1.503

- PSA: 0.00000

- LogP: 5.04410

1-Bromo-3,5-di-tert-butylbenzene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R22

- セキュリティ用語:S22;S24/25

1-Bromo-3,5-di-tert-butylbenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Bromo-3,5-di-tert-butylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3246812-25G |

3,5-Di-tert-butylbromobenzene |

22385-77-9 | 99% | 25g |

RMB 196.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D404800-100g |

3,5-Di-tert-butylbromobenzene |

22385-77-9 | 97% | 100g |

$400 | 2024-06-05 | |

| Oakwood | 078948-1g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 99% | 1g |

$12.00 | 2024-07-19 | |

| Chemenu | CM251472-500g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 95+% | 500g |

$514 | 2022-06-11 | |

| Fluorochem | 078948-25g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 98% | 25g |

£110.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119345-100g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 99% | 100g |

¥372.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-25g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 99% | 25g |

¥210 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-5g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 99% | 5g |

¥70 | 2023-09-09 | |

| Chemenu | CM251472-500g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 95+% | 500g |

$514 | 2021-06-16 | |

| Chemenu | CM251472-100g |

1-Bromo-3,5-di-tert-butylbenzene |

22385-77-9 | 95+% | 100g |

$153 | 2022-06-11 |

1-Bromo-3,5-di-tert-butylbenzene サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:22385-77-9)3,5-Di-tert-butylbromobenzene

注文番号:sfd14963

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:37

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:22385-77-9)1-Bromo-3,5-di-tert-butylbenzene

注文番号:A4810

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:03

価格 ($):233.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22385-77-9)3,5-二叔丁基溴苯

注文番号:LE1647273

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

1-Bromo-3,5-di-tert-butylbenzene 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

22385-77-9 (1-Bromo-3,5-di-tert-butylbenzene) 関連製品

- 519-73-3(Triphenylmethane)

- 141-93-5(1,3-DIETHYLBENZENE)

- 100-18-5(1,4-Diisopropylbenzene)

- 98-06-6(tert-Butylbenzene)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:22385-77-9)3,5-Di-tert-butylbro

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:22385-77-9)1-Bromo-3,5-di-tert-butylbenzene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ